3,4-Dichloro-2-fluorophenylisothiocyanate: Technical Profile & Synthetic Utility
3,4-Dichloro-2-fluorophenylisothiocyanate: Technical Profile & Synthetic Utility
CAS Number: 1895912-47-6 Primary Application: Medicinal Chemistry Intermediate (Kinase Inhibitors, Androgen Receptor Antagonists)
Executive Summary
3,4-Dichloro-2-fluorophenylisothiocyanate is a specialized electrophilic building block used in the synthesis of bioactive heterocycles. Its specific substitution pattern—two chlorine atoms at the 3,4-positions and a fluorine atom at the 2-position—imparts unique electronic and steric properties to the resulting pharmacophores. The ortho-fluorine atom is particularly significant for conformation control and metabolic stability, often protecting the adjacent nitrogen from metabolic oxidation. This compound is a critical intermediate in the development of substituted aminopurine compounds and thiohydantoin-based androgen receptor antagonists.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | 3,4-Dichloro-2-fluorophenylisothiocyanate |
| CAS Number | 1895912-47-6 |
| Molecular Formula | C₇H₂Cl₂FNS |
| Molecular Weight | 222.07 g/mol |
| Appearance | White solid or colorless oil (depending on purity/temperature) |
| Precursor | 3,4-Dichloro-2-fluoroaniline (CAS 886762-39-6) |
| Solubility | Soluble in DCM, Chloroform, THF, Acetonitrile |
| Reactivity | Highly electrophilic at the isothiocyanate carbon; moisture sensitive |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
Synthetic Protocol
The synthesis of 3,4-dichloro-2-fluorophenylisothiocyanate is typically achieved through the thiophosgenation of its corresponding aniline. Due to the high toxicity of thiophosgene, alternative methods using carbon disulfide (CS₂) and a desulfurizing agent (e.g., DCC, TCDI) are also viable but less atom-economical.
Method A: Thiophosgene Route (High Yield)
Reference: Adapted from Patent CA2963639A1 for analogous structures.
Reagents:
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3,4-Dichloro-2-fluoroaniline (1.0 eq)
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Thiophosgene (1.2 eq)
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Triethylamine (Et₃N) or Calcium Carbonate (CaCO₃) (2.0 eq)
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Dichloromethane (DCM) or Chloroform (CHCl₃)
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Water
Procedure:
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Preparation: In a round-bottom flask, dissolve 3,4-dichloro-2-fluoroaniline in DCM. Cool the solution to 0°C in an ice bath.
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Addition: Add the base (Et₃N or aqueous CaCO₃ slurry) to the aniline solution.
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Thiophosgenation: Slowly add thiophosgene dropwise to the stirred mixture, maintaining the temperature below 5°C to prevent decomposition.
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Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of aniline by TLC (Hexane/EtOAc 4:1).
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Workup: Quench with water. Separate the organic layer and wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.
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Drying: Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel column chromatography using Pentane or Hexane as the eluent.
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Target Yield: ~75–80%
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Product: White solid or clear oil.
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Method B: CS₂ / Desulfurization (Greener Alternative)
For labs avoiding thiophosgene, the in situ formation of a dithiocarbamate salt followed by desulfurization with tosyl chloride or iodine is recommended.
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Dithiocarbamate Formation: React aniline with CS₂ and Et₃N in THF to form the triethylammonium dithiocarbamate salt.
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Desulfurization: Add Tosyl Chloride (TsCl) at 0°C. The TsCl activates the sulfur, promoting elimination to form the isothiocyanate and elemental sulfur/salt byproducts.
Reaction Mechanism & Utility
The isothiocyanate group (-N=C=S) is a "hard-soft" electrophile. The central carbon is highly susceptible to nucleophilic attack by amines, hydrazines, and thiols.
Key Pathway: Thiohydantoin Formation In drug discovery, this ITC is often reacted with amino esters or amino nitriles to form thioureas, which are then cyclized to thiohydantoins (a scaffold found in drugs like Enzalutamide).
Figure 1: Synthetic pathway from aniline precursor to bioactive heterocycle.
Applications in Drug Development[4]
1. Kinase Inhibitor Design
The 3,4-dichloro-2-fluorophenyl moiety is a bioisostere for other poly-halogenated phenyl rings. The fluorine at the 2-position (ortho) exerts a strong electron-withdrawing effect and can lock the conformation of the phenyl ring relative to the rest of the molecule via intramolecular hydrogen bonding or steric repulsion. This is critical for fitting into the ATP-binding pocket of kinases.
2. Androgen Receptor (AR) Antagonists
This ITC is structurally related to the building blocks used for second-generation AR antagonists. The isothiocyanate is reacted with a cyano-alkyl amine to form a thiourea, which is then cyclized to a thiohydantoin ring. The halogen pattern influences the binding affinity to the AR ligand-binding domain.
Safety & Handling Protocols
Hazard Classification:
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Acute Toxicity: Toxic if inhaled or swallowed.
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Skin/Eye: Causes severe skin burns and eye damage (Lachrymator).
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Sensitizer: May cause allergy or asthma symptoms.
Operational Controls:
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Engineering: Always handle inside a functioning chemical fume hood.
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PPE: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.
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Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide to convert the volatile isothiocyanate into a non-volatile thiourea derivative before disposal.
References
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Patent CA2963639A1 . Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith. (2017).
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BLD Pharm . Product Analysis: 3,4-Dichloro-2-fluorophenylisothiocyanate (CAS 1895912-47-6).[1][2][3]
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Sigma-Aldrich . 3,4-Dichloro-2-fluoroaniline (Precursor CAS 886762-39-6).
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Organic Chemistry Portal . Synthesis of Isothiocyanates.
